1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1396764-82-1
VCID: VC6306371
Molecular Formula: C23H21ClN6O
Molecular Weight: 432.91
* For research use only. Not for human or veterinary use.
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide - 1396764-82-1](/images/structure/VC6306371.png)
Description |
1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure that includes a chlorophenyl group, a dimethylamino-benzyl moiety, and a pyridine ring, making it a potentially valuable scaffold for drug development. Synthesis and CharacterizationThe synthesis of 1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that require precise conditions to ensure high purity and yield. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. Biological Activity and Potential ApplicationsWhile the specific biological activity of this compound is not fully elucidated, its structural features suggest potential interactions with biological targets such as enzymes or receptors. The presence of both electron-donating (dimethylamino) and electron-withdrawing (chlorophenyl) groups indicates that this compound may engage in multiple types of interactions (e.g., hydrogen bonding, π-stacking) with biomolecules. Related Research FindingsResearch on similar 1,2,3-triazole-containing compounds has shown promising results in various therapeutic areas. For example, some triazole derivatives have demonstrated fungicidal activity against filamentous fungi and Candida species . Additionally, triazoles have been explored for their anti-lung cancer potential, with certain compounds showing comparable activity to known anticancer agents . |
---|---|
CAS No. | 1396764-82-1 |
Product Name | 1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide |
Molecular Formula | C23H21ClN6O |
Molecular Weight | 432.91 |
IUPAC Name | 1-(2-chlorophenyl)-N-[[4-(dimethylamino)phenyl]methyl]-5-pyridin-2-yltriazole-4-carboxamide |
Standard InChI | InChI=1S/C23H21ClN6O/c1-29(2)17-12-10-16(11-13-17)15-26-23(31)21-22(19-8-5-6-14-25-19)30(28-27-21)20-9-4-3-7-18(20)24/h3-14H,15H2,1-2H3,(H,26,31) |
Standard InChIKey | VHNGSHCIKSMTTL-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Solubility | soluble |
PubChem Compound | 71793923 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume